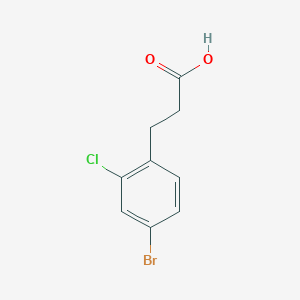
3-(4-Bromo-2-chlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-chlorophenyl)propanoic acid is a chemical compound with the CAS Number: 1261725-56-7. It has a linear formula of C9H8BrClO2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13). The InChI key is VCIKFHHUZOYOQF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 263.52 .Aplicaciones Científicas De Investigación
Enantioseparation Studies
3-(4-Bromo-2-chlorophenyl)propanoic acid has been studied in the context of enantioseparation, which is crucial in the development of pharmaceuticals and fine chemicals. Jin et al. (2019) explored the chiral separation of various 2-(chlorophenyl)propanoic acids using countercurrent chromatography, highlighting the influence of chlorine substituents on the enantioselectivity and the formation of inclusion compounds in this process (Jin et al., 2019).
Synthesis and Reactivity
The synthesis and reactivity of compounds structurally related to this compound have been investigated. For instance, Zheng et al. (1994) conducted studies on the synthesis of 3-(triphenylgermyl)propanoic acid, examining its unique properties and potential applications (Zheng et al., 1994). Additionally, Qiang et al. (2010) looked into the synthesis and reactivity of 3-(trichlorogermyl)propanoic acid and its derivatives, which could provide insights into similar halogenated propanoic acids (Qiang et al., 2010).
Molecular Docking and Biological Activities
Research by Ramadan (2019) on N-(3-Chlorophenyl)hydrazinecarbothioamide and its derivatives, including thiazolines, provides an understanding of the molecular interactions and potential biological activities of compounds with a similar structure to this compound (Ramadan, 2019).
Nonlinear Optical Properties
Studies have also been conducted on compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate, examining their electronic and nonlinear optical properties. Such research is crucial for understanding the potential applications of this compound in materials science and optoelectronics (Nazeer et al., 2020).
Antimicrobial and Antitubercular Activities
Popat et al. (2004) synthesized isoxazole derivatives containing bromo/chlorophenyl groups and evaluated them for antimicrobial and antitubercular activities. This highlights the potential pharmaceutical applications of halogenated phenyl compounds (Popat et al., 2004).
Crystal Structure and Physical Properties
Larsen and Marthi (1997) conducted crystal structure analyses of halogen-substituted 3-hydroxy-3-phenylpropionic acids. Their findings provide valuable insights into the structural and thermodynamic properties of compounds like this compound (Larsen & Marthi, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that such compounds generally interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the structure of the compound.
Biochemical Pathways
Similar compounds have been found to influence various biological pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory, analgesic, and anti-hiv activities .
Propiedades
IUPAC Name |
3-(4-bromo-2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIKFHHUZOYOQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)

![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
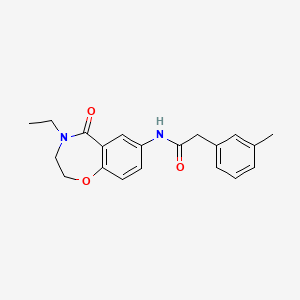
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)
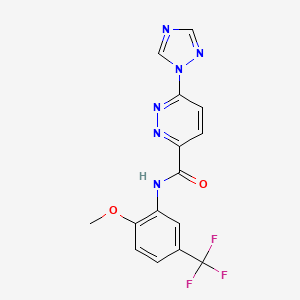


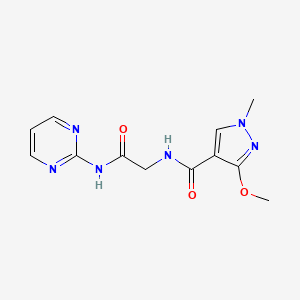
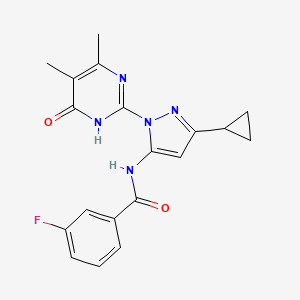
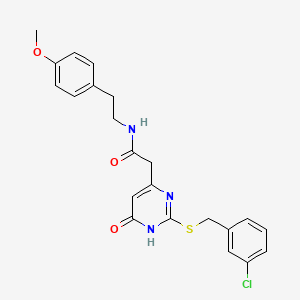
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)
